2-(pyrrolidin-2-yl)-1H-imidazole
Description
2-(Pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a pyrrolidine ring at the 2-position. Derivatives often include additional substituents (e.g., aryl, heteroaryl, or halogens) to optimize bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJYNCPRVMVRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654894 | |
| Record name | 2-(Pyrrolidin-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871716-71-1 | |
| Record name | 2-(Pyrrolidin-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(pyrrolidin-2-yl)-1H-imidazole with key analogs:
Key Observations:
- Pyrrolidine vs. Pyridine : The pyrrolidine group in this compound provides a secondary amine for hydrogen bonding, unlike the aromatic pyridine in analogs (e.g., 2-(pyridin-2-yl)-1H-imidazole), which may enhance selectivity in kinase interactions .
- Aryl Substituents : Addition of methoxyphenyl (e.g., 4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole) increases lipophilicity (log P ~4–5), critical for blood-brain barrier penetration .
- Halogenated Derivatives : Bromophenyl-substituted analogs (e.g., 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride) show improved solubility as hydrochloride salts, aiding formulation .
Pharmacological Profiles
- Anticancer Activity : Derivatives with nitrothiophene (e.g., 1a in ) show moderate aromatase inhibition, while pyrrolidine analogs may target kinase pathways (e.g., c-Jun N-terminal kinase) .
- Antimicrobial Effects : Thiazole-imidazole hybrids (e.g., 2-(furan-2-yl)-1H-imidazole derivatives) exhibit broad-spectrum antibacterial activity due to heteroaryl synergy .
- Solubility and Bioavailability : Dihydrochloride salts (e.g., this compound dihydrochloride) enhance aqueous solubility, addressing challenges in drug delivery .
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